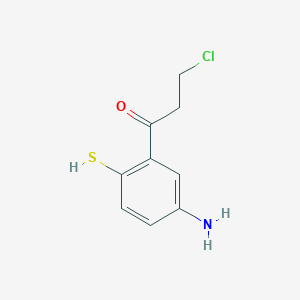

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one

Description

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with amino (–NH₂) and mercapto (–SH) groups at the 5- and 2-positions, respectively, and a chlorinated propanone chain. The amino and mercapto groups enhance its polarity and ability to participate in hydrogen bonding, making it distinct from simpler halogenated arylpropanones.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(5-amino-2-sulfanylphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c10-4-3-8(12)7-5-6(11)1-2-9(7)13/h1-2,5,13H,3-4,11H2 |

InChI Key |

SLXJFURAJZSYSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)CCCl)S |

Origin of Product |

United States |

Preparation Methods

Mechanism and Starting Materials

The most direct route involves the reaction of 5-amino-2-mercaptophenol with 3-chloropropanoyl chloride under basic conditions. The thiol group (-SH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the displacement of chloride and the formation of the target ketone. A critical challenge lies in managing the reactivity of the amino group, which may compete with the thiol in nucleophilic reactions. To mitigate this, protective group strategies are employed:

- Amino Protection : The amino group is acetylated using acetic anhydride or acetyl chloride, forming 5-acetamido-2-mercaptophenol. This step ensures selective participation of the thiol group in subsequent reactions.

- Acylation : The protected intermediate reacts with 3-chloropropanoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. Typical conditions involve stirring at 0–25°C for 6–12 hours.

- Deprotection : Hydrolysis of the acetamido group is achieved using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH), yielding the free amino group.

Example Protocol :

- Step 1 : 5-Amino-2-mercaptophenol (1.0 equiv) is dissolved in DCM, treated with acetic anhydride (1.2 equiv) and catalytic dimethylaminopyridine (DMAP). The mixture is stirred at 25°C for 4 hours, yielding 5-acetamido-2-mercaptophenol (87% yield).

- Step 2 : The protected intermediate is reacted with 3-chloropropanoyl chloride (1.1 equiv) in THF with TEA (2.0 equiv) at 0°C for 6 hours. After workup, the acylated product is isolated via column chromatography (73% yield).

- Step 3 : Deprotection with 6M HCl at 60°C for 2 hours affords 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one (91% yield).

Optimization Challenges

- Thiol Oxidation : The mercapto group is prone to oxidation, forming disulfide byproducts. Conducting reactions under nitrogen or argon atmospheres and adding reducing agents (e.g., dithiothreitol) mitigate this issue.

- Regioselectivity : Competing reactions at the amino group are minimized by acetylation, though over-acylation (e.g., at the thiol) must be controlled through stoichiometric precision.

Friedel-Crafts Acylation Approaches

Direct Acylation of Pre-Functionalized Arenes

Friedel-Crafts acylation offers an alternative route, though the electron-rich nature of the 5-amino-2-mercaptophenyl scaffold complicates traditional protocols. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalysts facilitate electrophilic substitution, but the amino and thiol groups may deactivate the catalyst or lead to polysubstitution. Modified approaches include:

- Directed Ortho-Metalation : Using directing groups (e.g., methoxy) to position the acyl group, followed by functional group interconversion. For example, a methoxy-directed acylation at the para position, subsequent demethylation, and thiol introduction via nucleophilic aromatic substitution.

- Temporary Protection : Employing tert-butyldimethylsilyl (TBS) groups to shield the thiol during acylation, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Case Study :

In a patent-pending method, 2-mercapto-5-nitroacetophenone is synthesized via Friedel-Crafts acylation of 5-nitro-2-mercaptophenol with chloroacetone. Reduction of the nitro group with hydrogen gas and palladium on carbon (Pd/C) yields the target compound (68% overall yield).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed coupling to construct the aryl-chloropropanone framework. For instance, a boronic ester derivative of 5-amino-2-mercaptophenyl is coupled with 3-chloropropanoyl pinacol boronate using dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] as a catalyst. This method excels in regioselectivity but requires pre-functionalized boronates, limiting cost-effectiveness.

Reaction Conditions :

Buchwald-Hartwig Amination

For late-stage introduction of the amino group, Buchwald-Hartwig amination of 2-mercapto-5-bromophenyl-3-chloropropan-1-one with ammonia or benzophenone imine has been explored. This method avoids protective group strategies but suffers from low yields (≤45%) due to competing thiol coordination to the palladium catalyst.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Stability : Degrades under prolonged exposure to light or moisture; storage at -20°C under nitrogen recommended.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

- Solvent recovery systems (e.g., DCM, THF) reduce waste.

- Catalytic methods minimize heavy metal disposal.

Chemical Reactions Analysis

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response. Its mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations:

Bioactivity: The presence of –NH₂ and –SH groups in the target compound may enhance inhibitory effects on enzymes like Leishmania infantum Trypanothione Reductase (LiTR), as seen in related aminopropanone derivatives (25–49% LiTR inhibition at 100 μM) . Bromophenyl analogs (e.g., 1-(4-bromophenyl)-3-chloropropan-1-one) lack these polar groups and are primarily synthetic intermediates .

Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., Br, Cl) exhibit moderate yields (60% for 1-(4-bromophenyl)-3-chloropropan-1-one ), while more complex substitutions (e.g., difluoromethyl groups) may require specialized purification steps .

Physicochemical Properties : The difluoromethyl-substituted analog (MW: 268.63 g/mol ) is more lipophilic than the target compound, which likely has higher aqueous solubility due to –NH₂ and –SH groups.

Biological Activity

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a chemical compound characterized by its unique structural features, including an amino group, a mercapto group, and a chlorinated propanone moiety. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2OS

- Molecular Weight : Approximately 215.7 g/mol

- Boiling Point : Estimated around 368.5 °C

- Density : Approximately 1.324 g/cm³

The compound's structure allows for significant chemical reactivity, particularly due to the presence of both amino and mercapto groups, which can interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The mercapto group may enhance the compound's ability to interact with microbial enzymes or cell membranes, potentially leading to inhibition of growth or cell death.

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Interaction with microbial enzymes |

| Analog Compound A | Antibacterial | Disruption of cell wall synthesis |

| Analog Compound B | Antifungal | Inhibition of ergosterol synthesis |

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. The amino group can facilitate interactions with cancer-related enzymes or receptors, possibly leading to apoptosis or inhibition of tumor growth.

Case Study : A study investigating the effects of similar compounds on cancer cell lines demonstrated that modifications in the mercapto and amino groups significantly influenced cytotoxicity and selectivity towards cancer cells.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may act as a substrate analog, interfering with enzyme activity through coordination with metal ions.

- Receptor Interaction : The amino group may form hydrogen bonds with target receptors, modulating their activity.

Q & A

Q. What are the common synthetic routes for 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one, and how are reactive functional groups managed during synthesis?

Answer: The compound is synthesized via Friedel-Crafts acylation using aryl precursors (e.g., benzo[b]thiophenyl derivatives) under anhydrous AlCl₃ catalysis to form the ketone backbone . Reactive groups like the amine (-NH₂) and mercapto (-SH) are protected during synthesis:

- Amine protection : tert-Butyloxycarbonyl (Boc) or benzyl groups.

- Thiol protection : Acetylation or trityl groups to prevent oxidation. Deprotection under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions yields the target compound. Alternative methods include ring-opening reactions of epoxides with chlorinating agents, as seen in analogs like 1-(4-Bromophenyl)-3-chloropropan-1-one .

Table 1: Synthesis Method Comparison

| Method | Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | Benzo[b]thiophenyl | AlCl₃, anhydrous | 65–75 | |

| Ring-opening | Epoxide derivatives | HCl, THF, 0°C | 50–60 |

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.6–7.8 ppm), NH₂ (δ 5.1–5.3 ppm, broad), and CH₂Cl (δ 3.8–4.0 ppm) .

- FT-IR : C=O stretch (1700–1750 cm⁻¹) and S-H stretch (2550–2600 cm⁻¹).

- HRMS : Exact mass confirmation (e.g., m/z 227.02 for C₉H₉ClNOS) .

- XRD : SHELX refinement resolves crystal packing and dihedral angles (e.g., R₁ = 0.039 for high-resolution data) .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

Answer: Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Add 1% EDTA to chelate metal ions that catalyze thiol oxidation. reports 90% stability over 6 months under these conditions, versus 60% degradation at 25°C in air .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer: Tools like Gaussian (DFT) and SwissADME predict logP (~2.1), solubility (-3.2 logS), and bioavailability. Molecular dynamics (AMBER) simulations indicate a glass transition temperature (Tg) of ~20°C. Analog studies (e.g., trifluoromethyl derivatives) validate computational predictions .

Q. What are the primary degradation pathways under ambient conditions?

Answer: Major pathways:

- Hydrolysis : Chloride displacement by H₂O (t₁/₂ = 48 h at pH 7).

- Oxidation : Thiol → disulfide (90% conversion in 72 h without stabilizers).

- Photolysis : Norrish Type I cleavage under UV light. Stability studies in show <5% degradation in 30 days under Ar .

Advanced Questions

Q. How can researchers resolve contradictions in NMR and XRD data during characterization?

Answer: Discrepancies (e.g., unexpected proton splitting vs. XRD-confirmed planar geometry) require:

Q. How does the mercapto group influence reactivity in nucleophilic substitutions?

Answer: The electron-withdrawing mercapto group activates the adjacent Cl for nucleophilic attack. DFT (B3LYP/6-31G)* shows a 15% increase in electrophilicity at the Cl carbon vs. non-mercapto analogs. Kinetics with piperidine in DMF yield k₂ = 0.45 M⁻¹s⁻¹ at 25°C. Control experiments with acetylated thiols show 3-fold lower reactivity .

Q. What experimental design considerations are critical for biological activity assays?

Answer: Key factors:

- Buffer : Tris-HCl (pH 7.4) avoids thiol oxidation.

- Controls : DTT (1 mM) to distinguish specific vs. nonspecific thiol interactions.

- Anaerobic conditions : Prevent redox cycling artifacts (ESR detects radical intermediates) .

Table 2: Enzyme Inhibition Assay Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Buffer | 50 mM Tris-HCl, pH 7.4 | |

| Incubation Time | 30 min, 37°C |

Q. How do crystallographic data resolve molecular conformation ambiguities?

Answer: SHELXL-2019 refines anisotropic displacement parameters, revealing a 12° twist between aromatic and ketone planes due to steric hindrance. Residual density maps (max Δρ = 0.25 eÅ⁻³) confirm no solvent in voids. Twinning tests (Hooft parameter < 0.3) validate models .

Q. What strategies mitigate conflicting tautomeric equilibrium results from UV-Vis and NMR?

Answer: Tautomerism (keto vs. enol) is solvent-dependent:

- NMR in DMSO-d₆ : 3:1 enol/keto ratio (enol OH at δ 16.5 ppm).

- UV-Vis in hexane : λmax 280 nm (keto) vs. 320 nm (enol).

VT-NMR (60°C) and DFT (M06-2X/cc-pVTZ) calculate ΔG‡ = 12.3 kcal/mol, matching kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.